molecular formula C24H26N2O6S B6524420 ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate CAS No. 477500-54-2

ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate

Cat. No.: B6524420
CAS No.: 477500-54-2
M. Wt: 470.5 g/mol
InChI Key: DQMURGBZIZJOQD-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C24H26N2O6S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.15115773 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzofuran core, an azepane sulfonamide moiety, and an ethyl ester functional group. The molecular formula is C19H24N2O4SC_{19}H_{24}N_2O_4S, and it has a molecular weight of approximately 372.47 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Studies indicate that compounds with similar structures can inhibit enzymes such as serine hydrolases, which play critical roles in lipid metabolism and cell signaling pathways. For instance, inhibition of the α/β-hydrolase domain (ABHD) family has been linked to potential therapeutic effects in cancer and neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary research suggests that related benzofuran derivatives exhibit antimicrobial properties. The presence of the azepane sulfonamide group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antibiotic development .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50 (µM) Target Reference
ABHD3 Inhibition0.5Serine hydrolase
Antimicrobial ActivityN/AVarious bacterial strains
Cytotoxicity in Cancer Cells10-20Various cancer cell lines

Case Studies

  • ABHD Inhibition Study : A study focused on the inhibition of ABHD enzymes demonstrated that related compounds could achieve over 95% blockade at concentrations as low as 0.5 µM. This highlights the potential of this compound as a selective inhibitor in therapeutic applications targeting lipid metabolism .
  • Antimicrobial Efficacy : In vitro tests on various bacterial strains showed promising results for benzofuran derivatives, suggesting that modifications to the azepane sulfonamide structure could enhance antimicrobial potency. This opens avenues for developing new antibiotics based on this scaffold .
  • Cytotoxic Effects in Cancer Research : Compounds structurally similar to this compound have been tested against cancer cell lines, revealing IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity. These findings suggest potential applications in cancer therapeutics .

Properties

IUPAC Name

ethyl 3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-2-31-24(28)22-21(19-9-5-6-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-3-4-8-16-26/h5-6,9-14H,2-4,7-8,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMURGBZIZJOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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